

Purity analysis of (3-Cyano-2,4-difluorophenyl)boronic acid

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Compound of Interest

Compound Name: (3-Cyano-2,4-difluorophenyl)boronic acid

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An In-depth Technical Guide to the Purity Analysis of **(3-Cyano-2,4-difluorophenyl)boronic acid**

Introduction

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile organoboron compound with significant applications in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid moiety, a cyano group, and two fluorine atoms, makes it a valuable building block in organic synthesis. It is particularly prominent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds to construct complex molecules, including active pharmaceutical ingredients (APIs).^[1] The purity of this reagent is of paramount importance, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially harmful substances in the final products.^[2] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of **(3-Cyano-2,4-difluorophenyl)boronic acid**.

Potential Impurities in (3-Cyano-2,4-difluorophenyl)boronic acid

The synthesis and storage of **(3-Cyano-2,4-difluorophenyl)boronic acid** can lead to the formation of several impurities. A thorough purity assessment is crucial for their identification and quantification.

Table 1: Common Potential Impurities and Recommended Analytical Methods

Impurity Class	Examples	Primary Analytical Method(s)
Process-Related Impurities	Unreacted starting materials (e.g., 1-bromo-2,5-difluorobenzonitrile), reagents.	HPLC, GC-MS
Homocoupling byproducts (e.g., 2,2',5,5'-tetrafluorobiphenyl).[2]	HPLC, GC-MS, LC-MS	
Protodeboronation products (e.g., 1,3-difluorobenzonitrile). [2]	GC-MS, HPLC	
Degradation Products	Boronic anhydride (Boroxine), a trimeric dehydration product. [2]	HPLC, NMR
Oxidation or hydrolysis products.	HPLC, LC-MS	

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity analysis of **(3-Cyano-2,4-difluorophenyl)boronic acid**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For boronic acids, reversed-phase HPLC with UV detection is commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of boronic acids. ^1H , ^{19}F , and ^{11}B NMR are particularly informative.

- ^1H NMR: Provides information on the proton environment in the molecule. The boronic acid protons ($\text{B}(\text{OH})_2$) typically appear as a broad singlet, and its chemical shift is dependent on concentration and the solvent used.
- ^{19}F NMR: Crucial for fluorinated compounds, providing distinct signals for each fluorine atom and can be used for purity assessment and identification of fluorine-containing impurities.[3]
- ^{11}B NMR: Confirms the presence of the boron atom, typically showing a single broad signal for the trigonal planar boronic acid.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile impurities that may be present in the sample. Boronic acids themselves are generally not volatile enough for direct GC analysis and may require derivatization.[2] However, GC-MS is well-suited for detecting residual solvents and volatile byproducts from the synthesis.

Titration

Acid-base titration can be used to determine the overall purity of the boronic acid by assaying the acidic boronic acid group. Commercial suppliers often use this method to specify a purity range.[1]

Experimental Protocols

The following are generalized experimental protocols for the purity analysis of **(3-Cyano-2,4-difluorophenyl)boronic acid**, based on methods for similar compounds.

HPLC Purity Method

- Instrumentation: A standard HPLC system equipped with a UV detector.[2]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).[2]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. [2][5]
- Flow Rate: 1.0 mL/min.[2]

- Detection: UV at 254 nm.[\[2\]](#)
- Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.[\[2\]](#)

Table 2: Example HPLC Gradient Program

Time (min)	% Acetonitrile	% Water (with 0.1% Formic Acid)
0	10	90
20	90	10
25	90	10
26	10	90
30	10	90

NMR Spectroscopy Protocol

- Instrumentation: A 400 MHz or higher NMR spectrometer.[\[2\]](#)
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts.
- Analysis: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra. For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride) should be used.[\[2\]](#)

GC-MS Protocol for Volatile Impurities

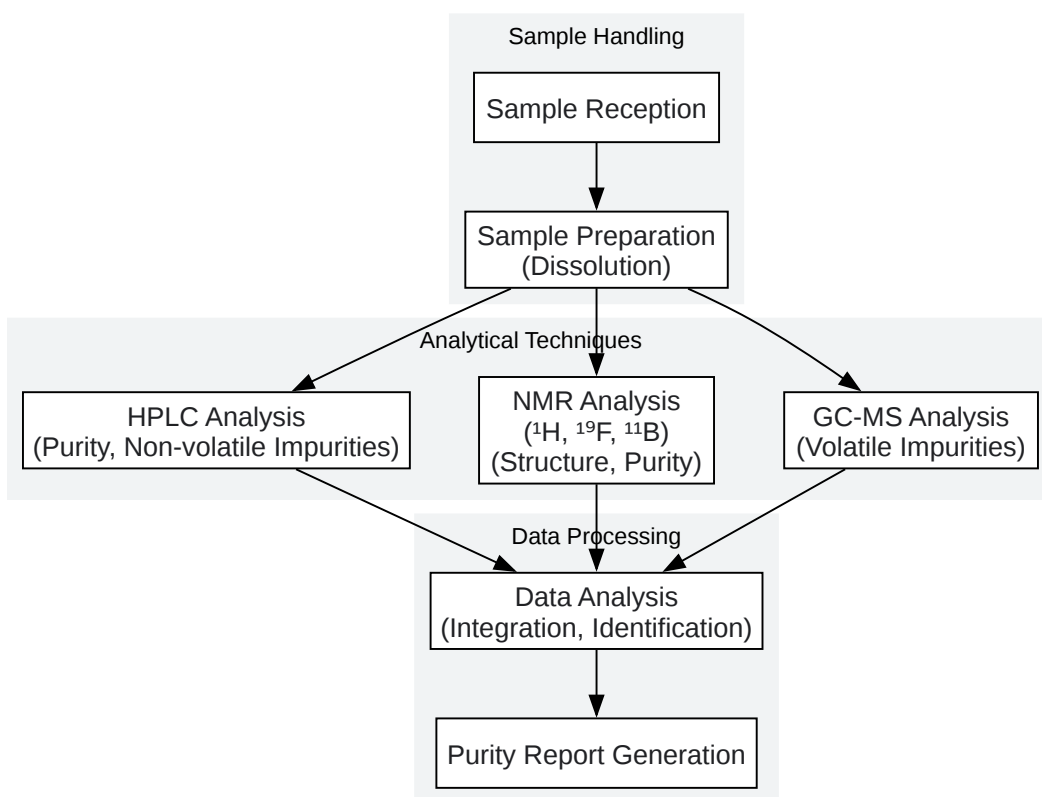
- Instrumentation: A standard GC-MS system.
- Column: A non-polar capillary column (e.g., DB-5ms).[\[2\]](#)
- Carrier Gas: Helium.[\[6\]](#)

- Injection: Split injection of the sample dissolved in a suitable solvent (e.g., methanol or dichloromethane).
- Temperature Program: An initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range (e.g., m/z 35-500).

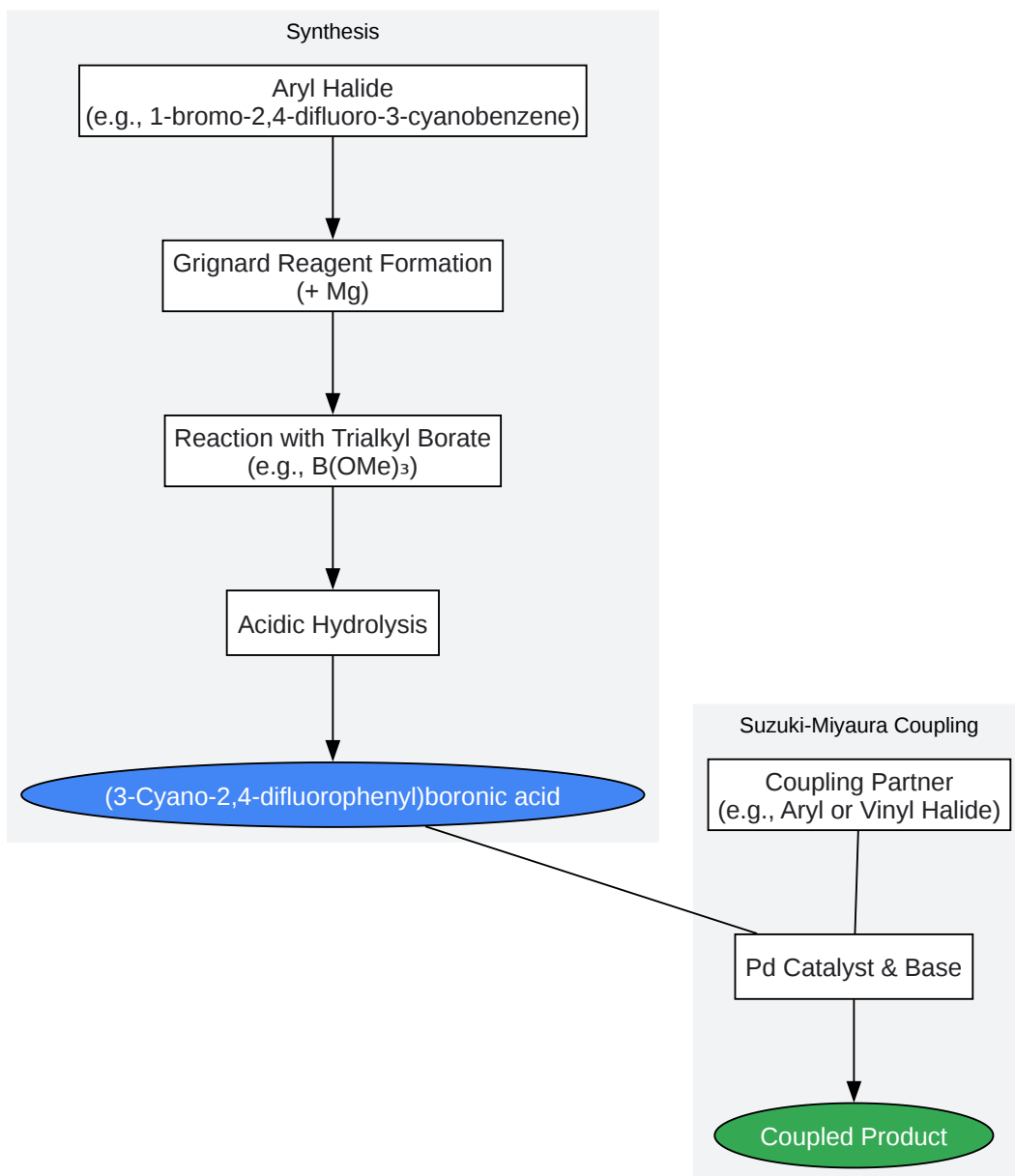
Visualizations

Experimental and Chemical Pathways

Purity Analysis Workflow for (3-Cyano-2,4-difluorophenyl)boronic acid



Synthesis and Suzuki-Miyaura Coupling of an Arylboronic Acid

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